[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
Description
Properties
Molecular Formula |
C14H13Cl4N |
|---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-6-(2,3,6-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)14-8(4-3-5-11(14)17)12-9(15)6-7-10(16)13(12)18/h3-7,9,12H,1-2H3 |
InChI Key |
FQHWDNHWNNXMCM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=C1Cl)C2C(C=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
The primary synthetic route involves sequential chlorination and amination steps. A benzene precursor, typically 2-chloro-6-(cyclohexa-2,4-dienyl)-phenyl derivatives, undergoes trichlorination at the 2,3,6-positions of the cyclohexadienyl ring. The dimethylamine group is introduced via NAS under strongly basic conditions.
Key Steps:
- Chlorination:
- Amination:
Equation:
$$
\underset{\text{2-Chloro-6-(cyclohexa-2,4-dienyl)-phenyl chloride}}{\text{C}{12}\text{H}9\text{Cl}3} + (\text{CH}3)2\text{NH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \underset{\text{Target Compound}}{\text{C}{14}\text{H}{13}\text{Cl}4\text{N}} + \text{HCl}
$$
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance yield and safety. Key parameters include:
- Residence Time: 30–60 minutes for chlorination.
- Catalyst: $$ \text{FeCl}_3 $$ (5–10 mol%).
- Purification: Crystallization from ethanol-water mixtures achieves ≥98% purity.
Table 2: Optimized Reaction Conditions
| Parameter | Chlorination Step | Amination Step |
|---|---|---|
| Temperature | 80–120°C | 100–150°C |
| Catalyst | $$ \text{FeCl}_3 $$ | $$ \text{K}2\text{CO}3 $$ |
| Solvent | Dichloromethane | DMF |
| Yield | 85–90% | 75–80% |
Challenges in Regioselective Chlorination
Achieving the 2,3,6-trichloro pattern requires precise control to avoid undesired isomers. Comparative studies of analogous compounds reveal:
- 2,3,4-Trichloro Isomer: Forms preferentially at lower temperatures (60–80°C) due to steric hindrance.
- 2,3,5-Trichloro Isomer: Dominates under radical-initiated chlorination.
- 2,3,6-Trichloro Isomer: Favored by slow $$ \text{Cl}2 $$ addition and excess $$ \text{FeCl}3 $$.
Mechanistic Insight:
The 2,3,6-selectivity arises from the stabilization of the cyclohexadienyl carbocation intermediate at the 6-position, where hyperconjugation with adjacent chlorine atoms lowers activation energy.
Characterization and Quality Control
The compound is characterized via:
- NMR Spectroscopy: $$ ^1\text{H} $$ NMR shows singlet peaks for dimethylamine ($$ \delta $$ 2.8–3.1 ppm) and aromatic protons ($$ \delta $$ 6.5–7.2 ppm).
- Mass Spectrometry: Molecular ion peak at $$ m/z $$ 337.07.
- HPLC Purity: ≥98% confirmed using C18 columns and acetonitrile-water mobile phases.
Applications and Derivatives
While the compound itself is primarily an intermediate, its derivatives show promise in:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form new products.
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, altering the compound’s structure.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated aromatic compounds, while reduction could produce dechlorinated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in developing new synthetic pathways and studying reaction mechanisms.
Biology: In biological research, the compound may be used to study the effects of chlorinated organic compounds on biological systems. It can serve as a model compound for investigating the interactions between chlorinated molecules and biological macromolecules.
Medicine: While not directly used as a drug, this compound’s derivatives may have potential applications in medicinal chemistry. Researchers may explore its structure-activity relationships to develop new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique structure allows for the development of products with specific properties.
Mechanism of Action
The mechanism by which [2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the cyclohexa-2,4-dienyl ring may participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Structural and Electronic Differences
Key comparisons include:
Biological Activity
[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS No: 1361529-57-8) is a synthetic compound with notable biological activity. This article reviews its biological properties, including antimicrobial and cytotoxic effects, supported by relevant data and research findings.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. The introduction of halogens in the molecular structure is known to enhance antibacterial activity. For instance, a study focused on various chlorinated compounds demonstrated their effectiveness against gram-positive bacteria and mycobacterial strains, suggesting that this compound may share similar efficacy .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Structure | Activity Against Gram-positive Bacteria | Activity Against Mycobacteria |
|---|---|---|---|
| Compound A | - | Effective | Moderate |
| Compound B | - | High efficacy | High efficacy |
| This compound | - | Potentially effective | Further studies needed |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In preliminary studies involving structurally similar compounds, it was found that certain derivatives exhibited low cytotoxicity towards primary mammalian cell lines while maintaining antimicrobial activity. This suggests a potential therapeutic window for this compound .
Table 2: Cytotoxicity Profiles of Related Compounds
| Compound Name | Cell Line Tested | Cytotoxicity Level |
|---|---|---|
| Compound A | HeLa | Low |
| Compound B | MCF7 | Moderate |
| This compound | TBD | TBD |
Case Studies
A recent study examined the structure-activity relationships (SAR) of chlorinated anilides and their derivatives. The findings indicated that compounds with increased lipophilicity and halogen substitution had enhanced antibacterial properties. Although specific data for this compound remains limited, its structural similarities to other effective compounds suggest it could also exhibit significant biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
